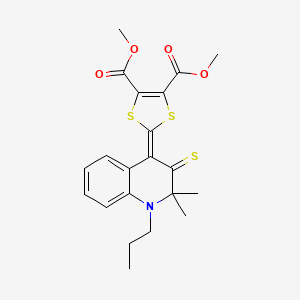![molecular formula C11H20N2O2 B5197234 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)
4-[(2-methyl-1-piperidinyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methyl-1-piperidinyl)carbonyl]morpholine, also known as SMM-189, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. In
Mechanism of Action
4-[(2-methyl-1-piperidinyl)carbonyl]morpholine works by inhibiting the activity of a protein called p38 MAP kinase, which is involved in the inflammatory response. By inhibiting this protein, 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine reduces inflammation and can potentially reduce the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine can reduce inflammation in the gut and protect against oxidative stress in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine is that it is a selective inhibitor of p38 MAP kinase, meaning that it does not affect other proteins in the body. This makes it a potentially safer alternative to other anti-inflammatory drugs. However, 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine is still in the early stages of research, and more studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine. One area of interest is its potential as a treatment for inflammatory bowel disease. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the safety and efficacy of 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine in humans.
Synthesis Methods
4-[(2-methyl-1-piperidinyl)carbonyl]morpholine can be synthesized through a multistep process starting with 4-chloromorpholine. The first step involves the reaction of 4-chloromorpholine with sodium hydride to form the corresponding sodium salt. This salt is then reacted with N-methylpiperidine to yield 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine.
Scientific Research Applications
4-[(2-methyl-1-piperidinyl)carbonyl]morpholine has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. 4-[(2-methyl-1-piperidinyl)carbonyl]morpholine has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10-4-2-3-5-13(10)11(14)12-6-8-15-9-7-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEIZTSEYWQEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5197152.png)
![N-(3-acetylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5197161.png)
![ethyl {5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5197162.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5197172.png)
![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)

![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![6-(cyclohexylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5197209.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)